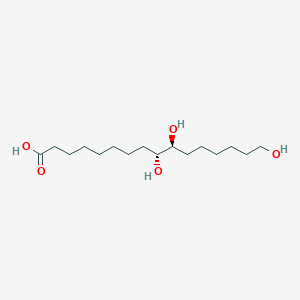
Aleuritic acid
Cat. No. B190447
Key on ui cas rn:
533-87-9
M. Wt: 304.42 g/mol
InChI Key: MEHUJCGAYMDLEL-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04088695
Procedure details


Sodium hydroxide (13.2 g.) in water (660 ml.) was added to aleuritic acid (100 g.)and the suspension stirred at 0° to 10° C. To the resulting suspension of sodium aleuritate was added sodium periodate (80 g.) in water (800 ml.) over 1 hour, without allowing the temperature to rise above 15° C. Dichloromethane (200 ml.) was then added and the mixture stirred for a further 2.5 hours at 15° C. A further amount of dichloromethane (300 ml.) and saturated aqueous sodium bicarbonate (100 ml.) were added and the mixture vigorously stirred. The precipitated sodium iodate was removed by filtration and the dichloromethane layer separated. The aqueous phase was washed with dichloromethane (500 ml.) and the combined dichloromethane extracts dried over anhydrous magnesium sulphate. Removal of the dichloromethane in vacuo below 40° C. gave 7-hydroxyheptanal (43 g.), νmax 3400 cm-1, 2700 cm-1, 1710 cm-1.









Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].C(CCCC(O)=O)CCCC(O)[CH:8]([OH:16])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].[Na].I([O-])(=O)(=O)=O.[Na+].C(=O)(O)[O-].[Na+]>O.ClCCl>[OH:16][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[O:15] |f:0.1,4.5,6.7,^1:23|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O
|
|
Name
|
|
|
Quantity
|
660 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
)and the suspension stirred at 0° to 10° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise above 15° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for a further 2.5 hours at 15° C
|
|
Duration
|
2.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture vigorously stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated sodium iodate was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dichloromethane layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with dichloromethane (500 ml.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined dichloromethane extracts dried over anhydrous magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the dichloromethane in vacuo below 40° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCCCCC=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
